molecular formula C7H5BrFNO B127740 4-Bromo-2-fluorobenzamide CAS No. 292621-45-5

4-Bromo-2-fluorobenzamide

Cat. No. B127740
M. Wt: 218.02 g/mol
InChI Key: MJDRFCPNHLHNON-UHFFFAOYSA-N
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Patent
US09193692B2

Procedure details

A solution of 4-bromo-2-fluorobenzonitrile (10.0 g, 50.0 mmol) in a 70 mL mixture of TFA (56.0 mL, 727 mmol)-sulfuric acid (14.0 mL, 263 mmol) (4:1 VAT) was stirred at 40° C. for 16 h. The reaction was poured while still warm over ice water. The product precipitated and the solid was filtered and dried to give 4-bromo-2-fluorobenzamide (9.53 g, 43.7 mmol, 87% yield) as a white solid. MS (ESI) m/z 218.1 [M]+, 220.1 [M+2]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1.C(O)(C(F)(F)F)=[O:12].S(=O)(=O)(O)O>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([NH2:7])=[O:12])=[C:4]([F:10])[CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)F
Name
Quantity
56 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
14 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
mixture
Quantity
70 mL
Type
solvent
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.7 mmol
AMOUNT: MASS 9.53 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.